molecular formula C11H9NO2 B2594354 3-Acetyl-5-phenylisoxazole CAS No. 7063-98-1

3-Acetyl-5-phenylisoxazole

Cat. No. B2594354
CAS RN: 7063-98-1
M. Wt: 187.198
InChI Key: UWBLJVQLPPKWSO-UHFFFAOYSA-N
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Description

3-Acetyl-5-phenylisoxazole is a chemical compound with the formula C11H9NO2 and a molecular weight of 187.1947 . It is a member of the isoxazole family, which are five-membered heterocyclic compounds commonly found in many commercially available drugs .


Molecular Structure Analysis

The molecular structure of 3-Acetyl-5-phenylisoxazole includes a total of 24 bonds. There are 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aromatic ketone, and 1 isoxazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Acetyl-5-phenylisoxazole are largely determined by its molecular structure. It has a molecular weight of 187.1947 and consists of 11 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

Antiproliferative Activities in Cancer Treatment

3-Acetyl-5-phenylisoxazole derivatives have shown promising results in cancer research. Specifically, certain derivatives like 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole have demonstrated significant antiproliferative activities against cancer cells. These compounds were synthesized and their structures verified through various analytical methods. Their effectiveness was particularly notable against PC3 cells, with several compounds exhibiting high antiproliferative activity (Jin et al., 2006)(Jin et al., 2006).

Synthetic Chemistry and Pharmaceutical Applications

The compound 3-Acetyl-5-phenylisoxazole is used as a precursor in the synthesis of various pharmacologically relevant compounds. It has been utilized in the preparation of substances like 3-oxobutyronitrile and 3-vinyl-(5-methyl isoxazolyl) ketone. These derivatives are significant in the context of pharmaceutical chemistry and the development of new drugs (Sauers & Arnum, 2003)(Sauers & Arnum, 2003).

Development of Antifungal and Insecticidal Compounds

Research into 1-acetyl-3,-5-diarylpyrazolines, which are closely related to 3-Acetyl-5-phenylisoxazole, has shown that these compounds have a broad spectrum of biological activities including fungicidal and insecticidal properties. The introduction of certain pharmacophores into these compounds enhances their fungicidal and insecticidal activities, suggesting potential applications in agriculture and pest control (Zhao et al., 2008)(Zhao et al., 2008).

Potential in Catalysis and Synthetic Methods

The synthesis of isoxazoles, including 3,5-disubstituted variants, often involves the use of 3-Acetyl-5-phenylisoxazole. Catalytic condensation methods using copper/base catalytic systems have been developed, showcasing the versatility of 3-Acetyl-5-phenylisoxazole in synthetic chemistry. This also underscores its importance in the development of new catalytic methods (Baglieri et al., 2016)(Baglieri et al., 2016).

Exploration in Xanthine Oxidase Inhibition

Research on 5-phenylisoxazole-3-carboxylic acid derivatives, related to 3-Acetyl-5-phenylisoxazole, has indicated potential in the inhibition of xanthine oxidase. This enzyme is a target in the treatment of gout, making these derivatives significant in medicinal chemistry (Wang et al., 2010)(Wang et al., 2010).

Mechanism of Action

The mechanism of action of isoxazole derivatives can vary widely depending on their specific structure and functional groups. For example, some isoxazole derivatives have been found to inhibit monoamine oxidase (MAO) enzymes, which play a critical role in neurological disorders .

Future Directions

The future directions in the field of isoxazole research are likely to focus on the development of new synthetic strategies, particularly eco-friendly, metal-free routes . There is also significant interest in exploring the diverse biological activities of isoxazole derivatives and their potential applications in drug discovery .

properties

IUPAC Name

1-(5-phenyl-1,2-oxazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8(13)10-7-11(14-12-10)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBLJVQLPPKWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NOC(=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-5-phenylisoxazole

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